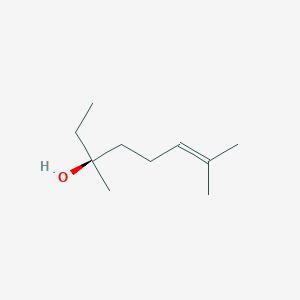

(3S)-3,7-Dimethyloct-6-en-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61476-72-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(3S)-3,7-dimethyloct-6-en-3-ol |

InChI |

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h7,11H,5-6,8H2,1-4H3/t10-/m0/s1 |

InChI Key |

JRTBBCBDKSRRCY-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@](C)(CCC=C(C)C)O |

Canonical SMILES |

CCC(C)(CCC=C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 3,7 Dimethyloct 6 En 3 Ol

Enantioselective Total Synthesis Strategies

The creation of the chiral center at the C3 position with the desired (S) configuration is the primary challenge in the total synthesis of (3S)-3,7-dimethyloct-6-en-3-ol. Various strategies have been devised to achieve high enantioselectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including (S)-linalool. These methods utilize chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One notable approach involves the copper-catalyzed enantioselective substitution reaction. For instance, the reaction of specific allylic carbonates with a diboron (B99234) reagent in the presence of a chiral N-heterocyclic carbene (NHC)-Cu complex can produce allylboronates. These intermediates can then be oxidized to furnish the desired tertiary allylic alcohol. A key advantage of this method is the ability to achieve high enantiomeric ratios (er) by optimizing reaction conditions, such as temperature. For example, performing the reaction at -30 °C can lead to the formation of (-)-linalool (B1674924) with an 82% yield and a 97:3 enantiomeric ratio. nih.gov

Organocatalysis, another pillar of asymmetric synthesis, has also been successfully applied. The Hayashi-Jørgensen organocatalyst, for instance, has been used in the synthesis of artemone, a natural product, starting from (-)-linalool. nih.gov In a bioinspired key step, an enal derived from linalool (B1675412) was treated with this catalyst to achieve a crucial transformation. nih.gov

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials, incorporating their inherent stereochemistry into the target molecule. Terpenes, such as linalool itself, are abundant and inexpensive chiral building blocks. nih.gov Both enantiomers of linalool are accessible from the chiral pool, although their optical purity can vary. mdpi.com The (-)-enantiomer of linalool is readily available and can be used as a starting point for the synthesis of more complex terpenes. nih.gov For example, the total synthesis of (-)-6-epi-ophiobolin N and sinodielide A has been achieved using (-)-linalool as a chiral pool building block. nih.govnih.gov

While (+)-linalool is available, it often comes in lower enantiomeric purity. mdpi.com However, either enantiomer can be prepared from geraniol (B1671447) through enantioselective reduction or asymmetric epoxidation followed by reductive ring opening. nih.gov This flexibility makes the chiral pool approach a versatile strategy for accessing specific stereoisomers.

Chemoenzymatic Synthesis Routes for Enantiopure this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create highly pure enantiomers. thieme-connect.com Enzymes, such as lipases and epoxide hydrolases, can exhibit remarkable enantioselectivity in their transformations.

For instance, linalool dehydratase isomerase (LDI) has been shown to catalyze the enantioselective formation of (S)-(+)-linalool from β-myrcene. researchgate.net In vitro studies with purified LDI demonstrated this specific conversion. researchgate.net Furthermore, microbial transformations using fungi like Aspergillus niger can convert (S)-(+)-linalool into various linalool oxides while retaining the original stereochemistry. mdpi.com One strain, A. niger DSM 821, was able to convert (S)-(+)-linalool into cis-(2S,5R)-furanoid linalool oxide with 100% enantiomeric excess. mdpi.com

Kinetic resolution using enzymes is another powerful chemoenzymatic strategy. For example, a bacterial epoxide hydrolase has been used for the kinetic resolution of racemic epoxylinalyl acetate (B1210297), yielding diols and epoxides with excellent diastereomeric excess (≥98%). thieme-connect.com Lipase-mediated resolution has also been employed to separate enantiomers of related compounds, highlighting the broad applicability of this technique. mdpi.comdntb.gov.ua

Stereocontrol Mechanisms in this compound Synthesis

Achieving a high degree of stereocontrol is paramount in the synthesis of this compound. The stereochemical outcome of a reaction is often dictated by the specific reagents and conditions employed.

In asymmetric catalysis, the chiral ligand or organocatalyst creates a chiral environment that favors the formation of one stereoisomer. For instance, in the NHC-Cu-catalyzed synthesis of allylboronates, the stereochemical outcome is dependent on the geometry of the starting alkene. nih.gov

In chiral pool synthesis, the stereocontrol is inherent to the starting material. For example, the stereospecific cyclization of epoxides derived from (R)- and (S)-linalool proceeds with very high stereocontrol. mdpi.com Similarly, the Sharpless asymmetric dihydroxylation of (R)- or (S)-linalyl acetate using AD-mix-α or AD-mix-β allows for the preparation of each of the four enantiomerically pure tetrahydropyran (B127337) linalool oxides. lookchem.comresearchgate.net

Development of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of (S)-linalool and its derivatives, several green approaches have been explored.

The use of water as a solvent in plant extract preparations is an environmentally friendly approach. researchgate.net Biocatalysis, as seen in chemoenzymatic synthesis, is another cornerstone of green chemistry, as enzymes operate under mild conditions and are biodegradable. The use of whole-cell biocatalysts can further improve the sustainability of the process. researchgate.net

The development of catalytic systems that utilize green oxidants like hydrogen peroxide (H₂O₂) is also a significant advancement. nih.gov For example, a cetylpyridinium (B1207926) peroxyphosphotungstate catalyst has been synthesized for the oxidation of linalool to linalool oxides using H₂O₂ in low-toxicity organic solvents. nih.gov This method offers high yields and employs non-toxic reagents. nih.gov Additionally, solvent-free ring-closing metathesis reactions catalyzed by low loadings of a catalyst represent a greener alternative to traditional methods. nih.gov

Semisynthetic Modifications and Derivatizations from Related Compounds

(S)-Linalool serves as a versatile starting material for the synthesis of various other valuable compounds. Its chemical structure, featuring a tertiary alcohol and two double bonds, allows for a range of modifications.

One common modification is the esterification of the hydroxyl group. For example, linalool can be reacted with acetic anhydride (B1165640) to form linalyl acetate, a widely used fragrance ingredient. japsonline.comwikipedia.org Hydrogenation of linalool yields dihydrolinalool and tetrahydrolinalool, which are more stable to oxidation. wikipedia.org

Linalool can also be a precursor for the synthesis of other terpenes. For instance, isomerization of linalool can produce geraniol and nerol. wikipedia.org Furthermore, linalool has been used in the synthesis of linalool oxides through regioselective epoxidation of the trisubstituted double bond followed by intramolecular cyclization. semanticscholar.orgmdpi.com Thiol-ene "click" reactions have also been employed to modify linalool and other terpenes, leading to the formation of polythioethers. wiley.com

Biosynthesis and Enzymology of 3s 3,7 Dimethyloct 6 En 3 Ol

Elucidation of Biosynthetic Pathways and Precursor Identification

The formation of (3S)-3,7-Dimethyloct-6-en-3-ol originates from the universal terpene building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). chemistryviews.orgresearchgate.net In plants, these five-carbon precursors are typically synthesized through the mevalonic acid (MVA) pathway, which begins with acetyl-CoA. chemistryviews.org

The key steps in the biosynthetic pathway leading to (S)-linalool are:

Formation of Geranyl Pyrophosphate (GPP): The enzyme GPP synthase catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction forms the ten-carbon intermediate, geranyl pyrophosphate (GPP), which is the direct precursor for all monoterpenes. oup.comchemistryviews.orgresearchgate.net

Conversion to (S)-Linalool: The final step is the stereoselective conversion of GPP into this compound. This reaction is catalyzed by a specific monoterpene synthase known as (S)-linalool synthase (LIS). oup.comnih.govresearchgate.netnih.gov This enzyme facilitates the isomerization and hydrolysis of GPP to yield the specific (S)-enantiomer of linalool (B1675412). nih.gov

The de novo synthesis of linalool has been demonstrated in various plant tissues, including floral parts, bark, and roots, highlighting its importance in plant communication, such as attracting pollinators. nih.govnih.gov

Enzymatic Characterization of this compound Formation

The enzymatic machinery responsible for the production of this compound has been isolated and characterized from several organisms, providing detailed insights into the catalytic process.

A pivotal enzyme in this pathway, (S)-linalool synthase, was successfully isolated and purified to over 95% homogeneity from the stigmata of freshly opened Clarkia breweri flowers. nih.gov The purification protocol involved techniques such as anion-exchange and hydroxyapatite (B223615) chromatography. nih.gov This work provided a foundation for detailed biochemical analysis of the enzyme.

The (S)-linalool synthase from C. breweri exhibits high specificity for its substrate, geranyl pyrophosphate (GPP). nih.gov It does not utilize the tertiary allylic pyrophosphate esters, (S)- or (R)-linalyl pyrophosphates, as substrates. nih.gov The enzyme is active as a 76 kDa monomer and demonstrates a strict requirement for a divalent metal cofactor, with a clear preference for Manganese (Mn²⁺). nih.gov

Another relevant enzyme is the linalool dehydratase isomerase (LinD) from Castellaniella defragrans, which can convert (S)-linalool into β-myrcene. acs.org

| Parameter | Value |

|---|---|

| Substrate | Geranyl Pyrophosphate (GPP) |

| Km for GPP | 0.9 µM |

| Preferred Cofactor | Mn²⁺ |

| Km for Mn²⁺ | 45 µM |

| Optimal pH | 7.4 |

| Molecular Weight | 76 ± 3 kDa (monomer) |

The formation of this compound is a stereospecific process. The (S)-linalool synthase enzyme ensures the precise arrangement of atoms to produce the (S)-enantiomer from the achiral GPP substrate. nih.gov

Studies on the linalool dehydratase isomerase (LinD) have revealed complex stereochemical control. While initially reported to exclusively convert the (S)-enantiomer of linalool to β-myrcene (a Hofmann elimination product), further research has shown its reactivity is more versatile. acs.orgacs.org Over longer reaction times, LinD can also act on the (R)-enantiomer and catalyze the formation of thermodynamically favored Saytzeff olefin products. acs.orgacs.org This dual reactivity, dependent on the substrate's absolute configuration and reaction conditions, highlights the sophisticated catalytic mechanisms of these enzymes. acs.org

High-resolution crystal structures of a bacterial linalool synthase (bLinS) from Streptomyces clavuligerus have provided significant insights into its function. acs.org These structures reveal the architecture of the active site, which is crucial for binding GPP and stabilizing the reactive carbocation intermediates to direct the reaction towards linalool formation. acs.org The active site contains conserved motifs, including an aspartate-rich region (DDXXD) and an NSE triad, which are essential for coordinating the three catalytic magnesium ions (Mg²⁺). acs.org

Interestingly, plant linalool synthase (LIS) genes appear to be chimeras that may have evolved from a recombination event between two distinct types of terpene synthase genes. oup.comnih.gov The protein's C-terminal half shows similarity to limonene (B3431351) synthase (LMS), while the N-terminal half resembles copalyl diphosphate (B83284) synthase (CPS). oup.comnih.govresearchgate.net This composite structure may contribute to the unique catalytic function of LIS. Furthermore, research on a fungal linalool synthase (Ap.LS) has identified a single tyrosine residue (Tyr299) as a molecular switch that determines whether the enzyme produces a linear monoterpene like linalool or cyclic sesquiterpene products. acs.org

Genetic Engineering and Reconstitution of Biosynthetic Pathways in Heterologous Systems

The elucidation of the biosynthetic pathway has enabled the production of this compound in microbial hosts through metabolic engineering. The gene encoding (S)-linalool synthase from C. breweri was one of the first to be cloned and expressed in heterologous systems. osti.govosti.gov

Microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Pantoea ananatis have been successfully engineered to produce linalool. researchgate.netnih.gov Strategies to enhance production often focus on increasing the supply of the GPP precursor. This has been achieved by overexpressing key enzymes of the native MVA pathway, such as a truncated, deregulated version of HMG-CoA reductase, which is a rate-limiting step. asm.org

Alternative strategies, such as implementing the isopentenol (B1216264) utilization pathway (IUP) in E. coli, have bypassed the complex native MVA pathway and resulted in an 800-fold increase in linalool production. nih.gov The choice of the linalool synthase enzyme is also critical. Bacterial synthases, such as bLinS from S. clavuligerus, have demonstrated significantly higher catalytic efficiency in engineered microbes compared to many plant-derived synthases. acs.org To ensure the long-term viability of production, researchers have focused on creating stable strains by integrating the entire biosynthetic pathway into the host's genome, thereby removing the need for antibiotics to maintain plasmids. nih.gov

Comparative Biosynthetic Investigations Across Different Biological Systems

The biosynthesis of this compound, also known as (S)-linalool, is a fascinating area of study that reveals both conserved and divergent evolutionary pathways across different biological kingdoms. This acyclic monoterpenoid is produced by a diverse array of organisms, including plants, fungi, and bacteria, where it often plays crucial ecological roles. The primary enzyme responsible for its synthesis is linalool synthase (LIS), which catalyzes the conversion of geranyl pyrophosphate (GPP) into linalool. However, the characteristics of this enzyme and the broader biosynthetic context can vary significantly between these biological systems.

In plants , linalool synthases are well-characterized and belong to the terpene synthase (TPS) family of enzymes. nih.gov Plant LIS genes exhibit a composite structure, suggesting a complex evolutionary history possibly involving recombination between different types of terpene synthases. nih.govoup.com For instance, the gene encoding linalool synthase in several plant species contains sequence motifs indicative of two different catalytic mechanisms found within the terpene synthase family. nih.govoup.com Plant LIS enzymes, such as the S-linalool synthase from Clarkia breweri, are typically soluble, monomeric proteins that show a strict requirement for a divalent metal cofactor, with a preference for Mn2+. nih.gov Different plant species can produce specific enantiomers of linalool. For example, in Arabidopsis, the enzyme TPS14 is responsible for the formation of (+)-(S)-linalool, while a different enzyme, TPS10, produces (–)-(R)-linalool. oup.com Similarly, researchers have isolated and characterized S-(+)-linalool synthase from various provenances of Cinnamomum osmophloeum. researchgate.net

Bacterial linalool synthases, on the other hand, present some notable differences from their plant counterparts. The linalool synthase (bLinS) from Streptomyces clavuligerus provides a key example. acs.org Structural and functional analyses reveal that while it catalyzes the same reaction, its active site architecture is distinct, leading to high product specificity. acs.org When expressed in engineered E. coli strains, bacterial linalool synthase has been shown to result in significantly higher production of linalool compared to plant-derived synthases, highlighting its potential for biocatalytic applications. acs.org This increased efficiency suggests that bacterial enzymes may be more robust or less prone to feedback inhibition under certain conditions.

Fungal linalool synthases add another layer of complexity to this comparative picture. Some fungal enzymes, referred to as linalool/nerolidol synthases (LNS), are bifunctional. researchgate.net They can utilize both geranyl diphosphate (GPP) to produce linalool and farnesyl diphosphate (FPP) to synthesize nerolidol. researchgate.net This bifunctionality can lead to a mixture of products, which may be undesirable in controlled synthetic biology applications. researchgate.net Structural comparisons of the substrate-binding pockets of fungal, bacterial, and plant linalool synthases reveal differences in the nature of the amino acid residues, which likely accounts for the observed variations in substrate preference and product profile. researchgate.net For example, the hydrophobic tail of GPP has been shown to have more hydrophobic interactions within the active site of a fungal linalool synthase compared to others. researchgate.net

These comparative investigations underscore the evolutionary adaptability of the linalool synthase enzyme. While the fundamental catalytic function is conserved, the structural and genetic underpinnings have diverged across plants, bacteria, and fungi, leading to variations in enzyme efficiency, substrate specificity, and product stereochemistry.

| Feature | Plants | Bacteria | Fungi |

| Enzyme Family | Terpene Synthase (TPS) | Monoterpene Synthase | Linalool/Nerolidol Synthase (LNS) |

| Substrate(s) | Geranyl pyrophosphate (GPP) | Geranyl pyrophosphate (GPP) | Geranyl pyrophosphate (GPP), Farnesyl diphosphate (FPP) |

| Primary Product(s) | (3S)-Linalool or (3R)-Linalool (species-specific) | Linalool | Linalool, Nerolidol |

| Enzyme Structure | Often monomeric, composite gene structure | Distinct active site architecture | Bifunctional, with variations in substrate-binding pocket |

| Cofactor Requirement | Divalent metal ions (e.g., Mn2+, Mg2+) | Divalent metal ions | Divalent metal ions |

| Example Organism | Clarkia breweri, Arabidopsis thaliana | Streptomyces clavuligerus | Agrocybe pediades, Hypholoma sublateritium |

Sophisticated Analytical Methodologies for 3s 3,7 Dimethyloct 6 En 3 Ol

Advanced Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

The separation of (3S)-3,7-Dimethyloct-6-en-3-ol from its (R)-enantiomer is a challenging analytical task due to their identical physical and chemical properties in an achiral environment. Chiral chromatography provides the necessary selectivity to resolve these stereoisomers.

Chiral Gas Chromatography (GC) with Specialized Columns

Chiral Gas Chromatography (GC) is a powerful technique for the enantioseparation of volatile compounds like this compound. This method relies on the use of specialized columns coated with a chiral stationary phase (CSP), typically based on derivatized cyclodextrins. The differential interaction between the enantiomers and the chiral selector results in different retention times, allowing for their separation and quantification.

Modified γ-cyclodextrins, such as Lipodex E, have been successfully used as a chiral stationary phase for the enantiomeric separation of linalool (B1675412) in essential oils. acgpubs.org Multidimensional GC-MS systems, combining a non-chiral and a chiral column, enable the fast and accurate determination of the enantiomeric distribution of linalool. acgpubs.org For instance, enantioselective GC has been used to separate (R)-(−)-linalool and (S)-(+)-linalool with baseline resolution, yielding an α value (separation factor) of 1.04. researchgate.net The elution order on certain columns has been identified as (R)-(−)-linalool followed by (S)-(+)-linalool. researchgate.net

Table 1: Chiral GC Column Performance for Linalool Enantiomer Separation

| Chiral Stationary Phase (CSP) | Elution Order | Retention Time (min) | Separation Factor (α) | Reference |

| PS 086 | 1. (R)-(−)-linalool 2. (S)-(+)-linalool | 4.3 4.6 | 1.04 | researchgate.net |

| Modified γ-cyclodextrin (Lipodex E) | Not Specified | Not Specified | Not Specified | acgpubs.org |

| Rt-βDEXse | Not Specified | Resolved | Not Specified | gcms.cz |

| Astec® CHIRALDEX ™ B-DM | Not Specified | Resolved | Not Specified | nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

For chiral separations, specialized columns are required. Ultra-Performance Convergence Chromatography (UPC²), a technique related to HPLC, has been employed using a β-cyclodextrin-based chiral stationary phase (CAPCELL PAK Chiral CD-Ph) to separate linalool enantiomers within three minutes. fxcsxb.com The optimal conditions involved a mobile phase of CO2-acetonitrile (97:3) at a flow rate of 1.2 mL/min. fxcsxb.com Chiral HPLC is also instrumental in assessing the enantiomeric excess (ee) resulting from biocatalytic processes, confirming the high enantioselectivity of enzymatic reactions. acs.orgacs.org

Table 2: Chiral HPLC/UPC² Conditions for Linalool Enantiomer Separation

| Technique | Column | Mobile Phase | Key Findings | Reference |

| UPC² | CAPCELL PAK Chiral CD-Ph | CO2-Acetonitrile (97:3) | Successful separation in under 3 minutes with good resolution. | fxcsxb.com |

| HPLC | Not Specified | Not Specified | Used to determine enantiomeric excess (>99%) of remaining alcohol after enzymatic dehydration. | acs.orgacs.org |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Method for analyzing total 3,7-Dimethyloct-6-en-3-ol (not enantioselective). | sielc.comsielc.com |

High-Resolution Spectroscopic Approaches for Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the three-dimensional structure and absolute configuration of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, Chiral Solvating Agents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) are used to determine the molecular connectivity of linalool, they cannot distinguish between enantiomers. oup.comnfdi4chem.de

To elucidate stereochemistry, advanced NMR experiments are employed. The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons. columbia.edu Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space correlations, which are crucial for confirming the relative stereochemistry and conformation of the molecule. columbia.edunih.gov For example, 2D ROESY has been used to show the spatial proximity between protons of linalool and a host molecule in an inclusion complex, confirming its orientation. nih.gov

For the specific task of distinguishing and quantifying enantiomers (determining enantiomeric excess), Chiral Solvating Agents (CSAs) are added to the NMR sample. nih.gov CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to a different chemical environment for each enantiomer, resulting in separate, distinguishable signals in the ¹H or ¹³C NMR spectrum, allowing for their quantification. rsc.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This phenomenon, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. uzh.ch An enantiomer and its mirror image will produce CD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.com

The absolute configuration of this compound can be unequivocally determined by comparing its experimental CD spectrum with a theoretically predicted spectrum. nih.gov This is achieved through quantum chemical calculations, such as time-dependent density functional theory (TDDFT), which simulate the CD spectrum for a known configuration (e.g., the 'S' configuration). nih.gov A strong correlation between the signs and relative intensities of the experimental and the calculated spectra provides powerful evidence for the assignment of the absolute configuration. spectroscopyeurope.commtoz-biolabs.com

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Structural Confirmation

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, is a highly sensitive method for identification and structural confirmation. creative-proteomics.com The mass spectrum of linalool is characterized by a very low abundance of the molecular ion peak due to the instability of the tertiary alcohol. mdpi.com

Electron ionization (EI-MS) of linalool leads to distinct fragmentation patterns that serve as a fingerprint for its identification. Key fragmentation pathways include the loss of a water molecule (H₂O) to form an ion at m/z 136, followed by the loss of a methyl radical (CH₃•) to produce a fragment at m/z 121. mdpi.com Other significant fragment ions are observed at m/z 93 and m/z 69. mdpi.com In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 137 can be observed. researchgate.net LC-tandem MS (LC-MS/MS) methods have been developed for sensitive quantification, using specific multiple reaction monitoring (MRM) transitions, such as m/z 137.1 → 95.1. mdpi.com Furthermore, GC-MS is widely used for metabolite profiling, enabling the identification of linalool derivatives such as linalool oxides in various biological systems. nih.gov

Table 3: Characteristic Mass Fragments of Linalool in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Identity | Ionization Technique | Reference |

| 137 | [M+H]⁺ (Protonated Molecule) | ESI, LC-MS/MS | researchgate.netmdpi.com |

| 136 | [M-H₂O]⁺• | EI | mdpi.com |

| 121 | [M-H₂O-CH₃]⁺ | EI | mdpi.com |

| 95.1 | Quantifier Product Ion | LC-MS/MS | mdpi.com |

| 93 | [M-H₂O-C₃H₇]⁺ | EI | mdpi.com |

| 69 | [C₅H₉]⁺ | EI | mdpi.com |

Hyphenated Analytical Techniques for Complex Biological Matrices

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the analysis of this compound in complex biological environments. These methods provide the high resolution and sensitivity required to isolate the analyte from interfering matrix components and accurately determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for volatile compounds like linalool. When coupled with advanced sample preparation methods, its efficacy is significantly enhanced. acs.orged.gov

Solid-Phase Microextraction (SPME): This solvent-free sample preparation technique is highly effective for extracting linalool from biological matrices such as beer. acs.orgnih.gov Headspace SPME (HS-SPME) in particular, where the fiber is exposed to the vapor phase above the sample, is used to enrich the analyte before introduction into the GC-MS system. acs.orgresearchgate.net This approach minimizes matrix effects and improves detection limits.

Stable Isotope Dilution Assay (SIDA): For robust quantification, SIDA is often employed in conjunction with SPME-GC-MS. acs.org This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., [2H2]R/S-linalool). nih.gov By comparing the mass spectrometric response of the native analyte to its labeled internal standard, highly accurate and precise concentration measurements can be achieved, independent of variations in sample extraction or injection volume. acs.orgnih.gov

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS): To resolve the enantiomers of linalool, MDGC-MS is a powerful tool. acgpubs.org This technique uses a combination of a non-chiral and a chiral GC column. acgpubs.org A preliminary separation is performed on the first column, and specific fractions containing the target analyte are then transferred to a second, chiral column for enantioselective separation, allowing for the individual quantification of (3S)-linalool and (R)-linalool. acgpubs.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a viable alternative for the analysis of terpenes, especially in biological fluids. creative-proteomics.comthermofisher.com While GC-based methods are common for volatile compounds, LC-MS/MS offers high sensitivity and selectivity without the need for high temperatures that could potentially degrade the sample. researchgate.netmdpi.com Recent developments have produced rapid and sensitive LC-MS/MS methods for the analysis of linalool in human serum, crucial for pharmacokinetic studies. mdpi.com These methods often involve a simple protein precipitation step followed by liquid-liquid extraction before analysis. mdpi.com

The following interactive table summarizes key research findings on the application of hyphenated techniques for the analysis of linalool in complex matrices.

| Technique | Sample Matrix | Key Methodological Details | Primary Research Finding | Reference |

|---|---|---|---|---|

| SPME-GC-MS with SIDA | Beer | Utilized [2H2]R/S-linalool as an internal standard for enrichment and quantification. | Achieved accurate quantification of linalool enantiomers, correlating concentrations with the beer's hoppy aroma profile. | acs.orgnih.gov |

| MDGC-MS | Essential Oils | Employed a non-chiral and a chiral column combination (modified γ-cyclodextrine) for enantiomeric separation. | Successfully determined the enantiomeric distribution of linalool in 42 different essential oils, finding that the (-)-linalool (B1674924) enantiomer was more common. | acgpubs.org |

| LC-MS/MS | Human Serum | Developed a rapid and sensitive method involving protein precipitation and liquid-liquid extraction. | Enabled the characterization of linalool's oral pharmacokinetics in humans, overcoming limitations of previous GC-based methods. | mdpi.com |

| HS-SPME-GC-MS | Tea Leaves | Used a chiral GC column to segregate different isomers of linalool and its derivatives. | Analyzed the dynamic changes in chiral isomers during tea plant growth and processing, noting variations in the R/S ratio in different plant tissues. | nih.gov |

Development of Derivatization Protocols for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sigmaaldrich.comsemanticscholar.org For this compound, derivatization primarily targets its tertiary hydroxyl group to enhance its performance in GC analysis by increasing volatility and thermal stability, and improving chromatographic peak shape. semanticscholar.orgcannabissciencetech.com

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as alcohols. gcms.cz The reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Reagents: A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most frequently used. sigmaaldrich.com For sterically hindered alcohols or compounds that are difficult to derivatize, more powerful reagents or the addition of a catalyst like trimethylchlorosilane (TMCS) is often necessary. sigmaaldrich.com The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to form TBDMS derivatives, which are significantly more stable against hydrolysis than their TMS counterparts. gcms.cz

Enhancement: Silylation reduces the polarity of the alcohol, which decreases intermolecular hydrogen bonding. This leads to increased volatility and improved separation efficiency on non-polar GC columns. The resulting derivatives are also more thermally stable, preventing degradation in the hot GC injection port. cannabissciencetech.com

Acylation is another important derivatization strategy, particularly useful for enhancing the sensitivity of specific detectors. thermofisher.com This process involves introducing an acyl group into the molecule.

Reagents: For creating derivatives suitable for highly sensitive electron capture detection (ECD), fluorinated reagents are used. thermofisher.com These include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluorobenzyl bromide (PFBBr). gcms.czmdpi.com The reaction with these reagents introduces fluorine atoms into the derivative, which greatly enhances the ECD signal. thermofisher.com

Enhancement: While silylation is primarily for improving chromatography, acylation with fluorinated groups is a strategy specifically aimed at drastically lowering detection limits for trace-level analysis. mdpi.com

The following interactive table provides an overview of common derivatization protocols applicable to this compound.

| Protocol | Reagent(s) | Target Functional Group | Derivative Formed | Analytical Enhancement | Reference |

|---|---|---|---|---|---|

| Silylation | BSTFA (+ TMCS catalyst) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; improves peak shape in GC. | sigmaaldrich.comcannabissciencetech.com |

| Silylation | MTBSTFA | Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) ether | Forms highly stable derivatives, resistant to hydrolysis. | gcms.cz |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH) | Trifluoroacetyl ester | Enhances detectability with Electron Capture Detector (ECD). | gcms.czthermofisher.com |

| Acylation | Pentafluorobenzyl Bromide (PFBBr) | Hydroxyl (-OH) | Pentafluorobenzyl ether | Significantly improves sensitivity for trace analysis by GC-ECD. | mdpi.com |

Chemical Transformations and Mechanistic Derivatization Studies of 3s 3,7 Dimethyloct 6 En 3 Ol

Stereoselective Chemical Modifications and Functional Group Interconversions

The unique structure of (3S)-3,7-dimethyloct-6-en-3-ol allows for numerous stereoselective modifications and interconversions of its functional groups. These transformations are crucial for creating derivatives with altered properties or for preparing intermediates for further synthesis.

Key transformations include oxidation, epoxidation, and esterification. Allylic oxidation of (-)-linalool (B1674924) using reagents like selenium dioxide (SeO₂) with tert-butyl hydroperoxide (tBuOOH) can selectively oxidize the allylic position to form an enal. Another significant modification is the epoxidation of the trisubstituted double bond. Treatment of (-)-linalool with meta-chloroperoxybenzoic acid (mCPBA) leads to the formation of an epoxy-alcohol intermediate. This intermediate is unstable and readily undergoes intramolecular cyclization to yield a mixture of diastereoisomeric furanoid and pyranoid linalool (B1675412) oxides. nih.gov

The hydroxyl group can be converted to other functional groups to facilitate subsequent reactions or to alter the molecule's chemical properties. For instance, esterification of the tertiary alcohol is a common transformation. This can be achieved through reaction with acylating agents. Taking advantage of the different steric hindrances of hydroxyl groups in linalool oxide isomers, functional group interconversion has been used as a strategy for separation. The secondary alcohol of the pyranoid forms can be selectively benzoylated with benzoyl chloride (BzCl), leaving the tertiary alcohol of the furanoid forms unreacted. nih.gov Conversely, the furanoid isomers can be converted to their acetates, which are separable by chromatography. nih.gov Subsequent hydrolysis of these esters regenerates the hydroxyl groups, providing the separated, pure linalool oxide isomers. nih.gov

| Reaction Type | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Allylic Oxidation | SeO₂ / tBuOOH | Corresponding enal (54) | nih.gov |

| Epoxidation/Cyclization | mCPBA | Diastereoisomeric furanoid and pyranoid linalool oxides | nih.gov |

| Esterification (Acetylation) | Acetylating agent | Linalyl acetate (B1210297) | wikipedia.org |

| Isomerization | Acid or metal catalyst | Geraniol (B1671447), Nerol | wikipedia.org |

| Hydrogenation | H₂ / Catalyst | Dihydrolinalool, Tetrahydrolinalool | wikipedia.org |

Synthesis of Chiral Building Blocks and Precursors from this compound

As an inexpensive and readily available chiral molecule, this compound is a prominent member of the "chiral pool." It serves as a versatile starting material for the total synthesis of more complex chiral natural products, particularly terpenes and sesterterpenes. nih.gov Its inherent chirality is transferred to the target molecule, avoiding the need for asymmetric synthesis steps.

Research has demonstrated the utility of (-)-linalool in the enantioselective preparation of various complex molecules. For example, it was a key chiral building block in the total synthesis of the sesterterpene (-)-6-epi-ophiobolin N. nih.gov In this synthesis, a ring-closing metathesis of a (-)-linalool derivative was a crucial step. It has also been employed in the synthesis of the natural product Artemone. nih.gov

Furthermore, the derivatives of (-)-linalool, such as the stereoisomeric linalool oxides, are themselves important chiral building blocks for synthesizing other bioactive natural products. nih.gov The controlled transformation of (-)-linalool allows access to all eight possible stereoisomers of linalool oxide, highlighting its role as a foundational chiral precursor. nih.gov

Investigation of Reaction Mechanisms and Transition States Involving this compound

The reaction mechanisms involving this compound have been the subject of significant theoretical and computational investigation. Quantum mechanical electronic structure calculations, particularly using density functional theory (DFT), have provided deep insights into the pathways of its various transformations. nih.gov

One of the most studied mechanisms is the autoxidation of linalool in the presence of molecular oxygen (O₂). nih.gov Theoretical studies have characterized a linalool-O₂ biradical intermediate state, which serves as a critical branching point for subsequent reaction pathways. nih.gov These pathways include a direct reaction, an ene-type mechanism, and a radical mechanism, which together explain the observed spectrum of hydroperoxide products. nih.gov The major experimentally observed product, 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol, is supported by these computational models. nih.gov

Atmospheric oxidation initiated by hydroxyl radicals (·OH) has also been extensively modeled. nih.gov These studies reveal complex mechanisms involving concerted peroxy (RO₂·) and alkoxy (RO·) radical-modulated autoxidation. nih.govacs.org The mechanism involves the formation of hydroxy linalool peroxy radicals, which can undergo unimolecular reactions like H-shifts or cyclizations. nih.gov The cyclization reactions are particularly important in indoor environments with low NO concentrations. nih.govacs.org The stability of transition states for various H-shift and cyclization pathways has been calculated to predict the major products. For example, multiconformer transition state theory (MC-TST) has been used to calculate the reaction rate coefficients for the formation of various intermediates. nih.gov

The biosynthesis of linalool itself involves a well-characterized enzymatic mechanism. It is formed from geranyl pyrophosphate (GPP) via a rearrangement catalyzed by the enzyme linalool synthase (LIS). wikipedia.org This process involves an attack by water to establish the chiral center at C3. wikipedia.org

Photochemical and Electrochemical Transformations

The study of photochemical and electrochemical transformations of this compound is a more specialized area of its chemistry.

Photochemical Transformations: Linalool is susceptible to photochemical oxidation, particularly photosensitized oxidation involving singlet oxygen (¹O₂). When exposed to light in the presence of a photosensitizer such as tetraphenylporphyrin (B126558) or chlorophyll, linalool reacts with singlet oxygen. researchgate.net This reaction proceeds via an "ene" mechanism, yielding a mixture of two isomeric allylic hydroperoxides: 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol (B14220977) and 6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol. researchgate.net Another relevant photochemical process occurs when linalool is exposed to a photosensitizer like ketoprofen (B1673614). Upon excitation by UV light, ketoprofen can produce singlet oxygen, which then oxidizes linalool to form allylic hydroperoxides. nih.govnih.gov

Electrochemical Transformations: The direct electrochemical transformation of linalool is not extensively documented in the reviewed literature. However, the broader field of terpene chemistry has seen the application of electrochemical methods. For instance, electrochemical techniques have been developed for the modular synthesis of terpenes and for the enzymatic halogenation of other terpene molecules like carvacrol (B1668589) and thymol. nih.govrsc.org These studies highlight the potential of electrochemistry in terpene modification, although specific protocols for the electrochemical derivatization of this compound remain a less explored research area.

Metabolic Fates and Biotransformation Pathways of 3s 3,7 Dimethyloct 6 En 3 Ol in Non Human Organisms

Microbial Biotransformation and Metabolite Identification

Microorganisms, particularly fungi and bacteria, are adept at transforming monoterpenes like linalool (B1675412) into a diverse array of derivatives. These biotransformations are often part of detoxification processes or serve as a means to utilize the compound as a carbon source. oup.com Fungi, in particular, are noted for their versatility in monoterpene biotransformation. oup.com

A variety of metabolites have been identified from the microbial processing of linalool. Common products include linalool oxides (both furanoid and pyranoid isomers), 8-hydroxylinalool, and subsequently, lilac aldehydes and lilac alcohols. oup.comnih.gov For example, the fungus Aspergillus niger has been shown to convert linalool into a mixture of cis- and trans-furanoid and pyranoid linalool oxides. oup.comresearchgate.net Similarly, Botrytis cinerea, a plant pathogenic fungus, primarily yields 8-hydroxylinalool. oup.com In some cases, the (3S)-(+)-isomer of linalool is transformed more efficiently by fungal strains than the (3R)-(−)-isomer. shef.ac.uk

Table 1: Microbial Biotransformation of Linalool and Identified Metabolites

| Microorganism | Substrate | Major Metabolites |

|---|---|---|

| Aspergillus niger | (±)-Linalool | cis- and trans-Furanoid Linalool Oxides, cis- and trans-Pyranoid Linalool Oxides, 8-Hydroxylinalool |

| Botrytis cinerea | (±)-Linalool | 8-Hydroxylinalool, Lilac Aldehydes, Lilac Alcohols |

| Corynespora cassiicola | (±)-Linalool | Linalool Oxides |

| Pseudomonas incognita | Linalool | Linalool-8-carboxylic acid |

The microbial metabolism of linalool is facilitated by a range of enzymes. Cytochrome P450 monooxygenases (CYPs) are key players, catalyzing hydroxylation and epoxidation reactions. shef.ac.uk In bacteria, linalool/nerolidol synthase (bLinS) from Streptomyces clavuligerus has been identified, which can produce linalool from geranyl pyrophosphate (GPP). shef.ac.uknih.gov Another important enzyme is the linalool dehydratase-isomerase found in the anaerobic bacterium Castellaniella defragrans. This bifunctional enzyme catalyzes the reversible dehydration of linalool to myrcene (B1677589) and its isomerization to geraniol (B1671447). nih.gov Fungal enzymes, while less specifically characterized in many studies, are known to perform various oxyfunctionalization reactions on the linalool molecule. nih.gov

Microbial biotransformations of linalool often exhibit high degrees of regio- and stereoselectivity. The fungal strain Corynespora cassiicola DSM 62485 has been identified as a highly stereoselective biocatalyst, converting (±)-linalool to specific stereoisomers of linalool oxide with a conversion yield close to 100%. nih.gov The primary stereoisomers identified were furanoid trans-(2R,5R)- and cis-(2S,5R)-linalool oxide, and pyranoid trans-(2R,5S)- and cis-(2S,5S)-linalool oxide. nih.govnih.gov The formation of these products is postulated to proceed through key intermediates such as (3S,6S)-6,7-epoxylinalool and (3R,6S)-6,7-epoxylinalool. nih.govnih.gov Studies have also shown that the dehydration of the (S)-enantiomer of linalool by the enzyme linalool dehydratase isomerase (LinD) selectively yields the Hofmann olefin (β-myrcene), while the (R)-enantiomer is converted to Saytzeff olefin products. frontiersin.orgacs.org

Plant Metabolic Pathways and Enzyme Systems

In plants, (3S)-linalool is a common floral volatile that can be further metabolized into non-volatile derivatives, which may serve as defense compounds or be stored for later release. oup.comuzh.ch This metabolism often involves oxidation followed by conjugation, typically glycosylation.

In vivo studies, particularly in the model plant Arabidopsis thaliana, have elucidated a complex network of linalool metabolism. oup.comnih.govshef.ac.uknih.gov In Arabidopsis flowers, both (S)- and (R)-linalool enantiomers are produced by different terpene synthases (TPS14 and TPS10, respectively). oup.comnih.gov This linalool is then metabolized by cytochrome P450 enzymes, and the resulting oxygenated products accumulate in floral tissues, often as conjugated metabolites. oup.com Transgenic plant studies have further confirmed this metabolic fate. For example, petunia plants engineered to produce linalool were found to convert most of it into the non-volatile linaloyl-β-D-glucoside. researchgate.net Similarly, transgenic Lavandula latifolia (spike lavender) plants overexpressing a linalool synthase gene showed a significant increase in linalool content, which is then subject to the plant's endogenous metabolic pathways. nih.gov

Cytochrome P450s (CYPs) are the primary enzymes responsible for the initial oxidation of linalool in plants. In Arabidopsis thaliana, several P450s from the CYP76 and CYP71 families are involved. CYP76C1 has been identified as the major linalool-metabolizing oxygenase in Arabidopsis flowers. oup.comnih.govshef.ac.uknih.gov It is a multifunctional enzyme that catalyzes a cascade of oxidations on both linalool enantiomers to produce metabolites such as 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool (8-COOH-linalool), as well as lilac aldehydes and alcohols. nih.govnih.gov Other identified enzymes include CYP76C3 and CYP71B31. oup.com In wine grapes (Vitis vinifera), the enzyme VvCYP76F14 from the CYP76F subfamily also catalyzes a three-step oxidation of linalool to 8-carboxylinalool. mdpi.com

Glycosyltransferases (UGTs) play a crucial role in the subsequent step of metabolizing the oxidized linalool derivatives. nih.gov Glycosylation increases the water solubility of these compounds, facilitating their storage in the vacuole and reducing their volatility and potential toxicity. uzh.chresearchgate.netresearchgate.net In the flowers of Osmanthus fragrans, the enzyme UGT85A84 has been shown to glycosylate linalool and its oxides, using UDP-glucose as the sugar donor. nih.gov This process leads to the accumulation of non-volatile glycosides, which act as a reservoir of aroma precursors. nih.gov

Table 2: Key Plant Enzymes in (3S)-3,7-Dimethyloct-6-en-3-ol Metabolism

| Enzyme Class | Specific Enzyme | Organism | Function | Resulting Metabolites |

|---|---|---|---|---|

| Cytochrome P450 | CYP76C1 | Arabidopsis thaliana | Oxidation of (S)- and (R)-linalool | 8-hydroxylinalool, 8-oxolinalool, 8-COOH-linalool, Lilac aldehydes/alcohols |

| Cytochrome P450 | CYP76C3, CYP71B31 | Arabidopsis thaliana | Oxidation of linalool enantiomers | Hydroxylated/epoxidized linalool derivatives |

| Cytochrome P450 | VvCYP76F14 | Vitis vinifera (Grape) | Three-step oxidation of linalool | 8-carboxylinalool |

| Glycosyltransferase | UGT85A84 | Osmanthus fragrans | Glycosylation of linalool and its oxides | Linalool glycosides, Linalool oxide glycosides |

In Vitro Metabolic Studies Using Isolated Enzyme Systems from Diverse Organisms

To precisely determine the function and catalytic properties of the enzymes involved in linalool metabolism, in vitro studies using isolated and purified enzymes are essential. These studies allow for the detailed characterization of substrate specificity, reaction kinetics, and product profiles in a controlled environment.

Recombinant cytochrome P450 enzymes from plants have been expressed in systems like yeast (Saccharomyces cerevisiae) or E. coli for functional characterization. For instance, the activity of recombinant CYP76C1 from Arabidopsis was confirmed in vitro, demonstrating its prominent role in forming a wide range of linalool oxides. nih.gov These experiments confirmed that CYP76C1 can metabolize both R- and S-linalool with similar efficiency. nih.gov

Similarly, the UGT85A84 enzyme from Osmanthus fragrans was expressed and purified, and its ability to glycosylate linalool and its oxides was verified in vitro. nih.gov From the microbial realm, the linalool dehydratase-isomerase from C. defragrans was purified and shown in vitro to catalyze the dehydration of linalool to myrcene and the isomerization of geraniol to linalool. nih.gov The enzyme exhibited specific activities (Vmax) of 140 nanokatals per milligram for the dehydratase activity and 410 nanokatals per milligram for the isomerase activity. nih.gov These in vitro studies are crucial for confirming the functions predicted by in vivo and genetic analyses and for exploring the biotechnological potential of these enzymes for producing valuable aroma compounds. google.com

Theoretical Chemistry and Computational Studies of 3s 3,7 Dimethyloct 6 En 3 Ol

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of (3S)-3,7-Dimethyloct-6-en-3-ol. Geometry optimizations performed using DFT at the PBE0 D3BJ def2-TZVP def2/J level of theory have provided insights into its most stable conformation. acs.org These calculations have revealed a significant intramolecular interaction in the lowest-energy state, where the hydroxyl group interacts with the π-orbital of the double bond. mdpi.com This interaction plays a crucial role in stabilizing the molecule's three-dimensional structure.

Further computational studies have employed methods like B3LYP-D3BJ/def2-TZVP to determine the geometries and rotational constants of diastereomeric complexes of linalool (B1675412), which are in good agreement with experimental data. mdpi.com The calculated spectroscopic parameters, such as the orientation of the complex's dipole moment, have been vital in the chiral analysis of this compound. mdpi.com

| Computational Method | Basis Set | Key Findings | Reference |

| PBE0 D3BJ | def2-TZVP def2/J | Optimized geometry of (S)-linalool for computational modeling. | acs.org |

| B3LYP-D3BJ | 6-311++G(d,p) | Identification of low-energy conformers of the linalool monomer. | mdpi.com |

| B3LYP-D3BJ | def2-TZVP | Calculation of geometries and rotational constants of linalool complexes. | mdpi.com |

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is complex due to its multiple rotatable bonds. mdpi.com Conformational analyses using methods like the Monte Carlo approach with the MM3 force field have identified a significant number of low-energy conformers. researchgate.net In one study, 88 low-energy conformers were found, with 45 of them being within a 2 kcal/mol energy window of the most stable conformation. researchgate.net Another study utilizing a GMMX conformer search also identified the lowest-energy conformers, which were then optimized using DFT. mdpi.com

These computational explorations of the potential energy surface are essential for understanding the molecule's flexibility and how it might adapt its shape to fit into the active sites of enzymes or interact with other molecules. The lowest-energy conformation is characterized by the previously mentioned intramolecular interaction between the hydroxyl group and the double bond's π-orbital. mdpi.com

| Conformational Search Method | Force Field/Theory Level | Number of Low-Energy Conformers Found | Key Observation | Reference |

| Monte Carlo | MM3 | 88 | 45 conformers are within 2 kcal/mol of the global minimum. | researchgate.net |

| GMMX | B3LYP-D3BJ/6-311++G(d,p) | Multiple | The lowest-energy conformer exhibits an intramolecular interaction between the hydroxyl group and the π-orbital of the double bond. | mdpi.com |

Molecular Dynamics Simulations for Solvent Interactions and Biological Environment Effects

Molecular dynamics (MD) simulations have been employed to investigate the behavior of this compound in biological environments, particularly its interaction with enzymes. acs.org These simulations provide a dynamic picture of how the molecule binds within an active site and can reveal key interactions that are crucial for its catalytic conversion. acs.org For instance, MD simulations have been used to study the binding mode of both (S)- and (R)-linalool enantiomers in the active site of linalool dehydratase isomerase (LinD), an enzyme that catalyzes the dehydration of linalool. acs.org These simulations have helped to elucidate the molecular basis for the stereoselective formation of different olefin products depending on the substrate's absolute configuration. acs.orgacs.org

Ligand-Protein Docking Studies with Relevant Biosynthetic or Metabolizing Enzymes

Ligand-protein docking studies have been a valuable tool for understanding the interactions between this compound and various enzymes. These studies have been conducted with enzymes such as linalool dehydratase isomerase (LinD) and a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus (PamTps1). acs.orgnih.gov

In the case of LinD, docking studies, in conjunction with MD simulations, revealed an appropriate binding mode for both enantiomers in the enzyme's active site, which is a prerequisite for the dehydration reaction. acs.org For PamTps1, molecular docking was used to investigate the binding of the substrates geranyl diphosphate (B83284) (GPP) and farnesyl diphosphate (FPP), which are converted to linalool and nerolidol, respectively. nih.gov The selection of the best docking poses was based on the lowest docking score and the number of hydrogen bonds formed between the substrate and the amino acid residues in the active site. nih.gov These studies have helped to identify the amino acids that line the active site pocket and are crucial for substrate binding and catalysis. nih.gov

| Enzyme | Docking Software/Server | Substrate(s) | Key Findings | Reference |

| Linalool dehydratase isomerase (LinD) | Not specified | (S)-linalool, (R)-linalool | Revealed appropriate binding modes for both enantiomers in the active site, enabling the dehydration step. | acs.org |

| Linalool/nerolidol synthase (PamTps1) | SwissDock | Geranyl diphosphate (GPP), Farnesyl diphosphate (FPP) | Identified key amino acid residues in the active site pocket and provided insights into the enzyme's ability to accommodate different substrates. | nih.gov |

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Analyses (if applicable in non-human context)

While specific Quantitative Structure-Activity Relationship (QSAR) studies in a non-human context for this compound are not extensively reported in the reviewed literature, the computational studies described above lay the groundwork for such analyses. The understanding of the electronic structure, conformational flexibility, and specific interactions with enzymes provides a rich dataset of molecular descriptors that could be correlated with biological activity. For example, the docking scores and the nature of the interactions observed in ligand-protein docking studies could be used as parameters in developing QSAR models to predict the binding affinity of other similar molecules to these enzymes. The stereoselective activity observed with LinD, where (S)-alcohols are converted to Hofmann olefins and (R)-alcohols yield Saytzeff olefins, highlights the critical role of the three-dimensional structure in determining the reaction outcome, a key aspect of structure-activity relationships. acs.org

Ecological and Biological Roles of 3s 3,7 Dimethyloct 6 En 3 Ol in Non Human Biological Systems

Role as a Semiochemical in Chemical Ecology (Pheromones, Kairomones, Allomones)

Semiochemicals are chemical substances that carry information between organisms. This category includes pheromones (intraspecific communication), kairomones (interspecific, receiver benefits), and allomones (interspecific, emitter benefits).

Inter-species Communication and Interactions

There is a lack of specific documented instances in the reviewed literature of (3S)-3,7-Dimethyloct-6-en-3-ol acting as a kairomone or allomone in inter-species communication. While other volatile organic compounds (VOCs), such as the structurally related 1-octen-3-ol, are known to act as semiochemicals that can attract or repel other species, similar evidence for dihydrolinalool is not clearly established. Fungal VOCs, for instance, are recognized as promising semiochemicals for managing agricultural pests, but the specific role of dihydrolinalool in these interactions has not been detailed.

Intra-species Signaling Mechanisms

Similarly, there is no significant body of research identifying this compound as a pheromone involved in the intra-species signaling of insects or other non-human organisms. Pheromonal activity is highly specific, and while many terpenoids serve this function, this particular role has not been attributed to dihydrolinalool in the available scientific reports.

Involvement in Plant-Insect Interactions and Defense Mechanisms

Plants produce a vast array of volatile organic compounds that mediate interactions with insects, serving as attractants for pollinators or as defense chemicals (allomones) against herbivores. While dihydrolinalool is a naturally occurring compound, its specific function in plant defense or as a signal in plant-insect mutualisms is not well-documented. Research often focuses on more abundant or biologically active terpenoids like linalool (B1675412).

Chemoecological Studies on Biological Recognition and Behavioral Responses

Direct chemoecological studies focusing on the biological recognition of and specific behavioral responses to this compound are scarce. Such studies would involve experiments like electroantennography (EAG) to test insect antennal responses or olfactometer bioassays to observe behavioral changes. While the related compound linalool has been shown to elicit behavioral responses in various insects, this data cannot be directly extrapolated to dihydrolinalool. The subtle structural differences between related molecules can lead to vastly different biological activities.

Future Research Directions and Emerging Opportunities for 3s 3,7 Dimethyloct 6 En 3 Ol Research

Exploration of Novel Synthetic and Biosynthetic Routes

The development of efficient and stereoselective methods for the synthesis of chiral tertiary alcohols like (3S)-3,7-Dimethyloct-6-en-3-ol remains a significant challenge in organic chemistry. researchgate.net Future research is poised to explore innovative synthetic strategies that offer high enantiomeric purity and yield.

Novel Synthetic Approaches:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as the addition of organometallic reagents to ketones is a promising avenue. chinesechemsoc.org Investigating novel ligand designs for metal catalysts could lead to highly selective methods for producing the (S)-enantiomer.

Biocatalysis: Employing enzymes, such as lipases, for the kinetic resolution of racemic mixtures of 3,7-dimethyloct-6-en-3-ol offers a green and efficient alternative to traditional chemical methods. mdpi.com Future work could focus on identifying or engineering enzymes with high specificity for the desired enantiomer. manchester.ac.uk

Chemoenzymatic Strategies: Combining the strengths of chemical and enzymatic synthesis can provide powerful routes to complex chiral molecules. nih.gov For instance, a chemical synthesis could be used to generate a prochiral precursor that is then stereoselectively converted to this compound by an enzyme.

Exploring Biosynthetic Pathways:

The biosynthesis of linalool (B1675412), a structurally similar monoterpenoid, proceeds from geranyl pyrophosphate (GPP) through the action of linalool synthase. wikipedia.orgessencejournal.com It is plausible that a similar pathway exists for 3,7-dimethyloct-6-en-3-ol, potentially involving a yet-to-be-discovered terpene synthase with distinct stereoselectivity. Future research should aim to:

Identify and Characterize Novel Terpene Synthases: Mining the genomes of plants known to produce related volatile compounds could lead to the discovery of the enzyme responsible for the biosynthesis of this compound.

Elucidate the Biosynthetic Mechanism: Once identified, the enzyme's mechanism can be studied to understand how it controls the stereochemical outcome of the reaction, transforming the achiral GPP into the specific (S)-enantiomer.

Application of Advanced Biotechnological Tools for Enhanced Production and Modification

Metabolic engineering and synthetic biology offer powerful tools for the sustainable production of valuable natural products like monoterpenoids. nih.gov These approaches can be harnessed to develop microbial cell factories for the high-titer production of this compound.

Metabolic Engineering Strategies:

Heterologous Expression: The gene encoding the putative this compound synthase could be introduced into a microbial host such as Escherichia coli or Saccharomyces cerevisiae.

Pathway Optimization: To enhance production, the metabolic pathways of the host organism can be engineered to increase the supply of the precursor molecule, GPP. nih.gov This may involve overexpressing key enzymes in the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.

Addressing Toxicity and Volatility: The production of monoterpenoids can be toxic to microbial hosts, and their volatility can lead to product loss. nih.gov Future research could explore strategies to mitigate these issues, such as in situ product removal or the use of solvent-tolerant microbial strains. dechema-dfi.de

Enzyme Engineering for Novel Modifications:

Protein engineering techniques can be applied to modify the identified terpene synthase to alter its product specificity or enhance its catalytic efficiency. This could lead to the production of novel derivatives of this compound with potentially new and interesting properties.

Deepening Understanding of Enzyme Mechanisms and Evolution

The enzymes responsible for the vast diversity of terpenes, known as terpene synthases (TSs), are masters of controlling complex carbocation chemistry. nih.govacs.org A deeper understanding of the mechanism of the enzyme that produces this compound will provide fundamental insights into biocatalysis.

Mechanistic Studies:

Structural Biology: Determining the crystal structure of the enzyme, ideally in complex with its substrate or substrate analogs, will provide a detailed view of the active site and reveal the molecular basis for its stereoselectivity. nih.gov

Computational Modeling: Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the reaction pathway and understand the energetic landscape of the catalytic cycle.

Substrate Analog Studies: Synthesizing and testing various analogs of GPP can help to probe the enzyme's substrate specificity and elucidate key steps in the reaction mechanism. nih.gov

Evolutionary Analysis:

Comparing the sequence and structure of the this compound synthase with other known terpene synthases will shed light on its evolutionary origins and the molecular changes that led to its unique product profile. rsc.org

Uncovering Undiscovered Ecological Roles and Biological Interactions

Plant-emitted volatile organic compounds (VOCs) play crucial roles in mediating interactions with other organisms, including attracting pollinators and defending against herbivores. frontiersin.orgmdpi.com The specific ecological functions of this compound are currently unknown and represent a significant area for future investigation.

Pollinator Attraction and Plant Defense:

Linalool, a related compound, is known to be an attractant for a wide range of pollinators. jse.ac.cnresearchgate.net Research should investigate whether this compound plays a similar role in the reproductive biology of the plants that produce it.

The two enantiomers of linalool can have different effects on insects, with one being an attractant and the other a repellent. bohrium.com It is important to determine if this compound exhibits similar enantiomer-specific biological activities.

Many plant volatiles are produced in response to herbivore damage and can act as direct defenses or attract the natural enemies of the herbivores. nih.gov Studies are needed to explore whether the emission of this compound is induced by biotic stress and what its effects are on herbivorous insects.

Plant-Plant Communication:

Plants can perceive and respond to VOCs emitted by neighboring plants, a phenomenon known as plant-plant communication. researchgate.net Future studies could examine if this compound can act as a signaling molecule between plants, potentially priming defenses in undamaged neighbors.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biosynthesis and regulation of this compound. researchgate.netfrontiersin.org

Identifying Biosynthetic Genes and Regulatory Networks:

By correlating the expression levels of candidate genes with the production of this compound across different tissues and developmental stages, it will be possible to identify the genes involved in its biosynthesis. frontiersin.org

Multi-omics data can also be used to uncover the transcription factors and signaling pathways that regulate the expression of these biosynthetic genes. nih.gov

Understanding Metabolic Flux:

Metabolomic analysis can be used to quantify the levels of this compound and its precursors in different plant tissues. sciety.org This information can be integrated with transcriptomic and proteomic data to model metabolic flux and identify potential bottlenecks in the biosynthetic pathway. researchgate.net

Q & A

Q. How can researchers confirm the structural identity and stereochemical configuration of (3S)-3,7-Dimethyloct-6-en-3-ol?

Methodological Answer:

- Spectroscopic Techniques : Use -NMR and -NMR to identify characteristic signals (e.g., methyl groups at δ 1.0–1.2 ppm, hydroxyl proton at δ 1.5–2.0 ppm, and olefinic protons at δ 5.0–5.5 ppm). Compare data with published spectra from authoritative databases like NIST Chemistry WebBook .

- Chiral Chromatography : Employ chiral GC or HPLC with a polysaccharide-based column to resolve enantiomers and confirm the (3S) configuration. Reference synthetic standards from enantioselective synthesis studies (e.g., geraniol-derived pathways) .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values (e.g., synthesized (3S)-isomers in peer-reviewed journals) .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

Methodological Answer:

- Enantioselective Synthesis : Start with geraniol or linalool as precursors. Use Sharpless epoxidation or enzymatic resolution (e.g., lipase-catalyzed acetylation) to introduce the (3S) stereocenter .

- Purification : Perform fractional distillation under reduced pressure (e.g., 70–80°C at 0.1 mmHg) to isolate the target compound. Validate purity via GC-MS (>98% purity threshold) and monitor for common impurities like dehydrolinalool .

- Quality Control : Use FT-IR to confirm hydroxyl and alkene functional groups. Quantify trace solvents (e.g., hexane, ethyl acetate) via headspace GC .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Solubility : Sparingly soluble in water (log P ~2.4–3.0); use ethanol or DMSO as solvents for in vitro assays .

- Stability : Store under inert gas (N) at −20°C to prevent oxidation of the alkene moiety. Monitor degradation via TLC (silica gel, hexane:ethyl acetate 8:2) .

- Thermal Properties : Boiling point ~220–230°C (varies with stereoisomerism); differential scanning calorimetry (DSC) can identify phase transitions .

Advanced Research Questions

Q. How does the stereochemical configuration [(3S) vs. (3R)] influence the biological activity of this compound?

Methodological Answer:

- Comparative Bioassays : Test enantiomers in antimicrobial assays (e.g., MIC against Candida albicans). The (3S)-isomer may show enhanced activity due to membrane interaction specificity .

- Molecular Docking : Model interactions with enzymes like cytochrome P450. The (3S)-configuration may exhibit better binding to hydrophobic active sites .

- In Vivo Studies : Compare pharmacokinetics (e.g., bioavailability in rodent models) using chiral LC-MS/MS. Stereochemistry affects metabolic pathways (e.g., hydroxylation vs. glucuronidation) .

Q. How can researchers resolve contradictions in toxicological data (e.g., mutagenicity vs. non-sensitization claims)?

Methodological Answer:

- Replicate Ames Tests : Use TA98 and TA100 Salmonella strains with S9 metabolic activation. Earlier studies reported inactivity at ≤500 µg/plate, but cytotoxic thresholds must be defined to avoid false positives .

- LLNA (Local Lymph Node Assay) : Assess sensitization potential in mice. Structural analogs (e.g., linalool) show weak sensitization, but (3S)-specific data are lacking. Cross-reference with EC3 values from OECD guidelines .

- Cytotoxicity Screening : Use MTT assays on human keratinocytes (HaCaT) to distinguish genotoxicity from general cell death .

Q. What advanced spectroscopic techniques are recommended for studying degradation products of this compound?

Methodological Answer:

- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify oxidation products (e.g., epoxides or ketones) .

- NMR Kinetic Studies : Monitor autoxidation in real-time using -NMR with temperature-controlled probes. Assign peaks to intermediates like 3,7-dimethyloct-6-en-3-hydroperoxide .

- ESR Spectroscopy : Detect free radicals during photodegradation. Use spin traps (e.g., DMPO) to characterize reactive oxygen species .

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in hydrogenation or epoxidation. Screen reaction conditions (temperature, solvent) via DoE (Design of Experiments) .

- In Situ Monitoring : Use polarimetry or inline IR to track ee during synthesis. Adjust catalyst loading dynamically .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.